tert-Butyl 4-methylnicotinate
Overview
Description
“tert-Butyl 4-methylnicotinate” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “TB4MN” and is a derivative of nicotinic. The molecular weight of this compound is 193.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- tert-Butyl 4-methylnicotinate and related compounds have been extensively studied for their synthesis and chemical properties. For instance, research on 1-tert-butyl-4-chloropiperidine explores efficient routes for synthesis involving the reaction of a dimethyliminium salt with methylmagnesium chloride (Amato et al., 2005).
Environmental and Analytical Chemistry
- The compound has applications in environmental and analytical chemistry. For example, a study on methyl tert-butyl ether (MTBE) details its use as a gasoline additive and investigates its photodegradation under UV light (Salari et al., 2005). Another study examines the genotoxic effects of MTBE on human lymphocytes using the comet assay, highlighting the environmental and health-related research applications of tert-butyl compounds (Chen et al., 2008).
Corrosion Inhibition
- Research into the use of this compound derivatives in corrosion inhibition shows promising results. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant inhibition efficiency for carbon steel in acidic media, offering potential applications in materials science and engineering (Praveen et al., 2021).
Biomedical Research
- In the biomedical field, tert-butyl groups, like those in this compound, are used as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities. O-tert-Butyltyrosine is an example, highlighting the utility of tert-butyl derivatives in advanced protein research (Chen et al., 2015).
Photovoltaics and Solar Cells
- In the realm of renewable energy, derivatives of tert-butyl compounds like 4-tert-Butylpyridine are used in dye-sensitized solar cells to enhance photovoltaic performance. This application demonstrates the potential of tert-butyl derivatives in the development of more efficient solar energy technologies (Yang et al., 2018).
Mechanism of Action
Mode of Action
It is known that the compound can be introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .
Biochemical Pathways
The compound is known to be involved in chemical transformations .
Result of Action
The compound is known to be a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-methylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metallo-exopeptidases, which are enzymes that catalyze the cleavage of peptide bonds . The nature of these interactions involves the coordination of the tert-butyl group with the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can act as a directing group in catalytic reactions, enhancing the efficiency of these processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis . The compound’s effects on cellular function are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its overall distribution and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, where it exerts its activity. This localization can be influenced by targeting signals or post-translational modifications that direct this compound to specific sites . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUYOLNKBSCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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